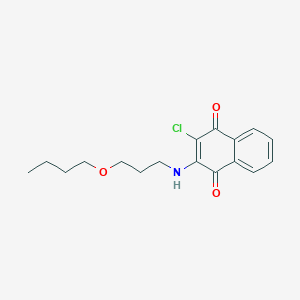
2-(3-Butoxypropylamino)-3-chloronaphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Butoxypropylamino)-3-chloronaphthalene-1,4-dione is a synthetic organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a butoxypropylamino group and a chlorine atom attached to the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Butoxypropylamino)-3-chloronaphthalene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthoquinone derivatives.
Substitution Reaction: The butoxypropylamino group is introduced through a nucleophilic substitution reaction. This involves reacting the naphthoquinone derivative with 3-butoxypropylamine under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of automated reactors, precise temperature control, and efficient purification techniques.
化学反应分析
Types of Reactions
2-(3-Butoxypropylamino)-3-chloronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives with modified functional groups.
科学研究应用
2-(3-Butoxypropylamino)-3-chloronaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(3-Butoxypropylamino)-3-chloronaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, apoptosis, and cell signaling.
相似化合物的比较
Similar Compounds
2-(3-Butoxypropylamino)-1,4-naphthoquinone: Lacks the chlorine atom but has similar structural features.
3-Chloro-1,4-naphthoquinone: Contains the chlorine atom but lacks the butoxypropylamino group.
2-Amino-3-chloronaphthalene-1,4-dione: Contains an amino group instead of the butoxypropylamino group.
Uniqueness
2-(3-Butoxypropylamino)-3-chloronaphthalene-1,4-dione is unique due to the presence of both the butoxypropylamino group and the chlorine atom, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
22344-41-8 |
|---|---|
分子式 |
C17H20ClNO3 |
分子量 |
321.8 g/mol |
IUPAC 名称 |
2-(3-butoxypropylamino)-3-chloronaphthalene-1,4-dione |
InChI |
InChI=1S/C17H20ClNO3/c1-2-3-10-22-11-6-9-19-15-14(18)16(20)12-7-4-5-8-13(12)17(15)21/h4-5,7-8,19H,2-3,6,9-11H2,1H3 |
InChI 键 |
YDNJTHJSGIOUFG-UHFFFAOYSA-N |
规范 SMILES |
CCCCOCCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















